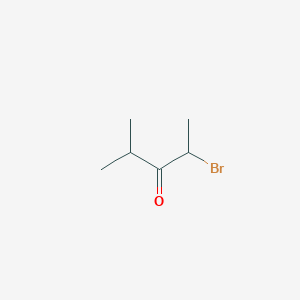

2-Bromo-4-methyl-3-pentanone

Description

2-Bromo-4-methyl-3-pentanone (CAS: 29583-93-5) is a brominated aliphatic ketone with the molecular formula C₆H₁₁BrO and a molar mass of 179.05 g/mol . Structurally, it features a ketone group at the 3-position of a pentanone backbone, a bromine substituent at the 2-position, and a methyl group at the 4-position. This compound is primarily used as a biochemical reagent and synthetic intermediate in organic chemistry, particularly in alkylation reactions or as a precursor for pharmaceuticals and agrochemicals . Its storage conditions are specified as room temperature, ensuring stability for laboratory applications .

Properties

IUPAC Name |

2-bromo-4-methylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-4(2)6(8)5(3)7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYRFDXHQSQCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29583-93-5 | |

| Record name | 2-Bromo-4-methyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methyl-3-pentanone can be synthesized through several methods. One common approach involves the bromination of 4-methyl-3-pentanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the carbon adjacent to the carbonyl group.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-methyl-3-pentanone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine and appropriate catalysts under controlled temperature and pressure conditions can optimize yield and purity.

Types of Reactions:

Substitution Reactions: 2-Bromo-4-methyl-3-pentanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: The carbonyl group in 2-Bromo-4-methyl-3-pentanone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, the compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or ethanol.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: Formation of 4-methyl-3-pentanone derivatives with different functional groups.

Reduction: Formation of 2-bromo-4-methyl-3-pentanol.

Oxidation: Formation of 2-bromo-4-methylpentanoic acid.

Scientific Research Applications

2-Bromo-4-methyl-3-pentanone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-3-pentanone involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in various synthetic pathways. The carbonyl group can undergo reduction or oxidation, further expanding its utility in chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

To contextualize the properties and applications of 2-bromo-4-methyl-3-pentanone, a comparative analysis with structurally or functionally related compounds is provided below.

Functional Group and Reactivity

| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Functional Group | Reactivity Profile |

|---|---|---|---|---|---|

| 2-Bromo-4-methyl-3-pentanone | 29583-93-5 | C₆H₁₁BrO | 179.05 | Ketone | Undergoes nucleophilic substitution (Br) and ketone-specific reactions (e.g., Grignard additions). |

| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | 245.07 | Aromatic ketone | Bromine substitution on an aromatic ring; participates in Friedel-Crafts and coupling reactions. |

| (2S)-1-Bromo-4-methylpentan-2-amine | N/A | C₆H₁₄BrN | 196.09 | Amine | Bromine substitution on an aliphatic chain; amine group enables protonation or Schiff base formation. |

Key Observations :

- Ketone vs. Amine: The ketone group in 2-bromo-4-methyl-3-pentanone enhances its electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles like organometallic reagents. In contrast, the amine in (2S)-1-bromo-4-methylpentan-2-amine offers basicity and hydrogen-bonding capability, influencing its solubility and reactivity in acid-base reactions .

- Aliphatic vs. Aromatic Bromides: 2-Bromo-4'-methoxyacetophenone contains an aromatic bromine, which is less reactive in SN2 substitutions compared to aliphatic bromides like 2-bromo-4-methyl-3-pentanone. However, the aromatic system allows for electrophilic substitutions (e.g., nitration) .

Key Observations :

- However, the ketone group provides additional reactivity sites .

- Unlike 4-bromotoluene, which is used in bulk industrial processes, 2-bromo-4-methyl-3-pentanone is niche, with applications in fine chemical synthesis .

Commercial Availability and Purity

| Compound | Purity Range | Suppliers (Examples) | Price Range (per 1g) |

|---|---|---|---|

| 2-Bromo-4-methyl-3-pentanone | 97–98% | Hangzhou J&H Chemical, AOKBIO | $358 (1g) |

| 2-Bromo-4'-methoxyacetophenone | ≥98% | Specialized chemical distributors | N/A |

| (2S)-1-Bromo-4-methylpentan-2-amine | 96–98% | Ibookbio, Hangzhou J&H Chemical | Request-based |

Key Observations :

- 2-Bromo-4-methyl-3-pentanone is priced higher than simpler brominated compounds, reflecting its specialized applications .

- Suppliers like Hangzhou J&H Chemical cater to diverse brominated intermediates, ensuring availability for research and industrial use .

Biological Activity

2-Bromo-4-methyl-3-pentanone, with the chemical formula CHBrO, is a halogenated ketone that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group adjacent to the carbonyl group. Understanding its biological activity is essential for evaluating its applications in medicinal chemistry and environmental sciences.

Structure

The molecular structure of 2-Bromo-4-methyl-3-pentanone can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 189.06 g/mol

- IUPAC Name : 2-Bromo-4-methyl-3-pentanone

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | 165 °C |

| Density | 1.29 g/cm³ |

| Solubility in Water | Slightly soluble |

Antimicrobial Properties

Research indicates that 2-Bromo-4-methyl-3-pentanone exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial potency.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that 2-Bromo-4-methyl-3-pentanone has selective toxicity towards cancer cells. The compound exhibited an IC value of approximately 50 µM against A549 lung cancer cells, indicating potential as an anticancer agent. However, it showed lower toxicity towards normal fibroblast cells, which is a desirable feature in drug development.

Mutagenicity Assessment

The mutagenic potential of 2-Bromo-4-methyl-3-pentanone has been evaluated using the Ames test. Results indicated that the compound did not display significant mutagenic effects at concentrations up to 500 µg/plate, suggesting it may be safe for use in pharmaceutical applications .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Tropical Journal of Natural Product Research, researchers investigated the antimicrobial properties of various halogenated compounds, including 2-Bromo-4-methyl-3-pentanone. The study found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential as a natural preservative in food products .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of halogenated ketones, highlighting how 2-Bromo-4-methyl-3-pentanone selectively induced apoptosis in cancer cells while sparing normal cells. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming the compound's potential as a lead candidate for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.